Chrysosplenetin

説明

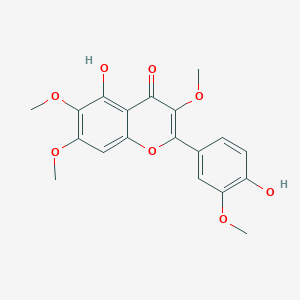

Structure

3D Structure

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVTYGIYKCPHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975707 | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-56-5, 69234-29-3 | |

| Record name | Chrysosplenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysosplenetin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069234293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysosplenetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOSPLENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA5Z8PMYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Chrysosplenetin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of Chrysosplenetin, a naturally occurring O-methylated flavonol.[1] Found in plants such as Chamomilla recutita and the root of Berneuxia thibetica, this compound has garnered interest for its diverse biological activities, including antiviral and antimalarial properties.[1][2] This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes associated biological pathways to support ongoing research and development efforts.

Core Physicochemical Properties

This compound, also known as this compound B or 3,6,7,3'-Tetramethylquercetagetin, is classified as a 7-O-methylated flavonoid.[2][] Its structural and chemical characteristics are fundamental to its behavior in biological and chemical systems.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈O₈ | [][4][5][6] |

| Molecular Weight | 374.34 g/mol | [2][5][7][8] |

| Monoisotopic Mass | 374.100167552 Da | [2][8] |

| Appearance | Yellow powder | [] |

| Boiling Point | 615.8 ± 55.0 °C (at 760 mmHg) | [] |

| Density | 1.44 g/cm³ | [1][] |

| Water Solubility | Practically insoluble (Predicted: 0.045 g/L) | [2] |

| Solubility (Organic) | DMSO: Soluble (100 mg/mL) Methanol: Soluble Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][9][10] |

| logP (Octanol-Water) | 2.4 - 3.1 (Predicted/Computed) | [2][8] |

| pKa | Characterized as a very weakly acidic compound; no experimental value available. | [2] |

| UV-Vis λmax | 257, 271, 350 nm (in Methanol) | [6] |

Experimental Protocols & Characterization

The determination of this compound's properties and its quantification in biological matrices involves a suite of analytical techniques.

Structural Identification and Elucidation

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Methodology :

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a common source used for analysis.[4][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the precise chemical structure, including the placement of methoxy and hydroxyl groups on the flavonoid backbone.[4][12][13] Two-dimensional NMR techniques (e.g., HMBC) can further confirm structural assignments.[13]

-

Purification and Purity Analysis

High-performance liquid chromatography is the standard method for analyzing the purity of this compound and for its quantification.

-

Methodology :

-

High-Performance Liquid Chromatography (HPLC): A C18 column is typically used as the stationary phase.[12] Detection can be achieved using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), which allows for the assessment of purity.[4]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific method is employed for the quantification of this compound in complex biological samples, such as rat plasma.[11][14] The method involves protein precipitation from the plasma, followed by rapid separation on a C18 column and detection using multiple reaction monitoring (MRM) in positive ion mode.[11][12]

-

Spectroscopic Characterization

UV-Visible spectroscopy provides information about the electronic conjugation system of the flavonoid.

-

Methodology :

-

A solution of this compound is prepared in a suitable solvent, typically methanol.[6]

-

The absorbance is measured across the ultraviolet and visible range (e.g., 190-400 nm) using a spectrophotometer.[15]

-

The resulting spectrum for flavonols like this compound typically shows two major absorption bands: Band I (350-385 nm) and Band II (250-285 nm).[16] The specific maxima (λmax) are characteristic of the structure.[6]

-

Biological Interactions and Signaling Pathways

This compound modulates several key biological pathways, which is of significant interest for drug development. Its interactions can enhance the bioavailability of other drugs and promote specific cellular processes.

Inhibition of Cytochrome P450 Enzymes and P-glycoprotein

This compound has been shown to inhibit drug-metabolizing enzymes and efflux pumps, which has important implications for drug-drug interactions and overcoming multidrug resistance.

-

CYP450 Inhibition : It acts as a noncompetitive or uncompetitive inhibitor of CYP3A enzymes, which are crucial for the metabolism of many drugs.[4][12] It also shows inhibitory activity against CYP1A2 and CYP2C19.[17] This inhibition can lead to increased plasma concentrations and enhanced efficacy of co-administered drugs, such as the antimalarial artemisinin.[17]

-

P-glycoprotein (P-gp) Inhibition : this compound inhibits the P-gp efflux pump and can reverse the upregulation of P-gp and its encoding gene, MDR1, which is often induced by other drugs.[9][18] This action reduces the efflux of substrate drugs from cells, increasing their intracellular concentration and effectiveness.[18]

Activation of the Wnt/β-catenin Signaling Pathway

In the context of bone health, this compound has been identified as an activator of a key developmental pathway.

-

Osteogenesis Promotion : this compound promotes the osteoblastogenesis of human bone marrow stromal cells (hBMSCs).[6][19] It achieves this by activating the canonical Wnt/β-catenin signaling pathway.[6] This activation leads to the accumulation and nuclear translocation of β-catenin, which in turn stimulates the proliferation and differentiation of osteoblasts, suggesting potential therapeutic applications for bone loss conditions like osteoporosis.[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB005989) - FooDB [foodb.ca]

- 4. CAS 603-56-5 | this compound B [phytopurify.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | C19H18O8 | CID 5281608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound | CAS:603-56-5 | Manufacturer ChemFaces [chemfaces.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics]. | Sigma-Aldrich [merckmillipore.com]

- 15. journals.mu-varna.bg [journals.mu-varna.bg]

- 16. researchgate.net [researchgate.net]

- 17. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Chrysosplenetin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[1][2] This O-methylated flavonol is structurally a tetramethoxyflavone, specifically the 3,6,7,3'-tetramethyl ether derivative of quercetagetin.[3] Its therapeutic potential is linked to its interaction with various cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, quantitative data, and a summary of its known interactions with key signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, particularly within the Asteraceae family. Its presence has been identified in the leaves, flowers, and roots of these plants. The primary and most commercially relevant sources are detailed below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Artemisia annua L. (Sweet Wormwood) | Asteraceae | Leaves, Industrial Waste | [1][2] |

| Laggera pterodonta (DC.) Benth. | Asteraceae | Aerial Parts | [4][5] |

| Chamomilla recutita (L.) Rauschert (German Chamomile) | Asteraceae | Flowers | [4][6] |

| Artemisia rupestris L. | Asteraceae | Not Specified | [7] |

| Berneuxia thibetica Decne. | Diapensiaceae | Root | [4][6] |

| Dracocephalum heterophyllum Benth. | Lamiaceae | Not Specified | [1] |

| Stylidocleome brachycarpa | Cleomaceae | Not Specified | [3] |

| Thulinella chrysantha | Fabaceae | Not Specified | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The specific protocol can be adapted based on the starting plant material and the desired purity of the final compound.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Extraction from Laggera pterodonta [1][3][8]

-

Initial Extraction: The dried and powdered aerial parts of Laggera pterodonta are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the flavonoids. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

2. Chromatographic Purification [1][7]

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of petroleum ether and acetone, with the gradient running from a ratio of 6:1 to 1:1 (v/v).[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a methanol-water mixture (e.g., 60:40 v/v) at a flow rate of approximately 5 mL/min.[1] The elution is monitored using a UV detector.

3. Structural Identification [1][2]

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structural elucidation and confirmation are performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The purity of the final product is typically determined by HPLC.

| Plant Source | Extraction/Purification Method | Yield | Purity | Reference(s) |

| Artemisia annua (industrial waste) | Acetone extraction, multiple column chromatography | ~1% | >98% | [2][9] |

| Artemisia rupestris L. | High-Speed Counter-Current Chromatography | 53.5 mg from 500 mg of extract | >95% | [7] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote osteoblastogenesis by activating the Wnt/β-catenin signaling pathway.[6][10] It facilitates the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, leading to the expression of genes involved in bone formation.[6]

Caption: Activation of the Wnt/β-catenin pathway by this compound.

MAPK and NF-κB Signaling Pathways

This compound exhibits anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] It has been demonstrated to suppress the phosphorylation of key inflammatory mediators such as IκB-α and p65, as well as MAPK components like JNK, ERK, and p38.[11] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide provides a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. The elucidation of its mechanisms of action, particularly its interaction with the Wnt/β-catenin and MAPK/NF-κB signaling pathways, opens avenues for its development as a targeted therapeutic agent. Further research focusing on optimizing extraction yields from various sources and exploring its full pharmacological profile is warranted.

References

- 1. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemical constituents of Laggera pterodonta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of this compound, metabolic inhibitor of artemisinin, in rat plasma by UPLC-ms/MS and study on its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Chemical constituents from Laggera pterodonta] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Chrysosplenetin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which chrysosplenetin, a flavonoid compound, exerts its anti-cancer effects. The information presented herein is a synthesis of current research, focusing on key signaling pathways, cellular processes, and experimental validation.

Executive Summary

This compound, a naturally occurring O-methylated flavonol, has demonstrated significant anti-tumor activity across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis. This document details the signaling pathways modulated by this compound and provides a summary of its efficacy, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

This compound's anti-cancer properties are attributed to its ability to interfere with critical cellular processes that are often dysregulated in cancer. The primary mechanisms include:

-

Induction of Cell Cycle Arrest: this compound has been shown to halt the progression of the cell cycle, a fundamental process for tumor growth. In prostate cancer cells (PC3, DU145, and LNCaP), it induces G1 phase arrest.[1][2] This is achieved by upregulating key cyclin-dependent kinase inhibitors (CKIs) of the Cip/Kip family, specifically p21 (CIP1) and p27 (KIP1), as well as members of the INK4 family like p15 (CDKN2B) and p19 (CDKN2D).[1][2] Concurrently, it downregulates the expression of key cell cycle regulators such as CDK6.[1] In gastric cancer AGS cells, this compound has been observed to induce cell cycle arrest at the G2/M phase.[3]

-

Induction of Apoptosis: A crucial mechanism for eliminating cancerous cells is the induction of programmed cell death, or apoptosis. This compound initiates mitochondrial-dependent apoptosis in gastric cancer cells.[3] This involves a decrease in the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like Bad.[3] A structurally related flavonol, chrysosplenol d, has also been shown to induce apoptosis in triple-negative breast cancer cells through the loss of mitochondrial membrane potential.[4][5]

-

Inhibition of Metastasis: The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. This compound has been found to inhibit the invasion and migration of gastric cancer cells.[3] This is mediated through the regulation of the ROS/Wnt-3a/GSK-3β/β-catenin signaling pathway.[3] The related flavonoid, chrysin, also demonstrates anti-metastatic properties in triple-negative breast cancer by downregulating matrix metalloproteinase-10 (MMP-10) and reversing the epithelial-mesenchymal transition (EMT).[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several key signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/Akt signal transduction pathway in breast cancer cells, leading to enhanced apoptosis.[1] In gastric cancer, it significantly decreases the phosphorylation of AKT.[3] The related flavonoid, chrysin, also targets this pathway to induce apoptosis and inhibit metastasis.[6][7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. In gastric cancer cells, this compound has been shown to decrease the phosphorylation of ERK while increasing the phosphorylation of JNK and p38, indicating a complex regulation of the MAPK pathway that ultimately contributes to its anti-cancer effects.[3]

References

- 1. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysin inhibits metastatic potential of human triple-negative breast cancer cells by modulating matrix metalloproteinase-10, epithelial to mesenchymal transition, and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

O-Methylated Flavonols: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-methylated flavonols, a subclass of flavonoids characterized by the methylation of one or more hydroxyl groups, have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their biological effects, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. O-methylation significantly influences the pharmacokinetic and pharmacodynamic properties of flavonols, often enhancing their bioavailability, metabolic stability, and cellular uptake.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction to O-Methylated Flavonols

Flavonols are a class of flavonoids that possess a 3-hydroxyflavone backbone. O-methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl group, is a common modification in plants catalyzed by O-methyltransferase (OMT) enzymes.[2][3] This structural alteration has profound implications for the biological activity of these compounds. Methylation can increase the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially enhancing its oral bioavailability.[1] Furthermore, the methylation of key hydroxyl groups can protect the molecule from rapid metabolic degradation, leading to a longer half-life in vivo.[1] Prominent examples of O-methylated flavonols include isorhamnetin, kaempferide, rhamnazin, and ayanin.[2][3]

Anticancer Activities

O-methylated flavonols have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce apoptosis.

Mechanisms of Action

The anticancer effects of O-methylated flavonols are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Methylation has been shown to enhance the anti-cancer potency of flavonoids by improving their cellular entry and inhibiting their degradation.[4]

One O-methylated flavonol, designated compound 11, has been identified as a multi-kinase inhibitor with potent activity against several kinases crucial for survival signaling in Acute Myeloid Leukemia (AML), including FLT3, MNK2, RSK, DYRK2, and JAK2.[5] This compound induced a dose-dependent accumulation of leukemic cells in the G0/G1 phase of the cell cycle, followed by apoptosis.[5]

In the context of breast cancer, quercetin pentamethyl ether (QPE) has been a subject of interest.[2] Another O-methylated quercetin derivative, ayanine (3,7,4′-tri-O-methylquercetin), acts as a potent inhibitor of the breast cancer resistance protein (BCRP).[2] Oroxylin A, an O-methylated flavone, has been reported to inhibit glycolysis in human breast carcinoma cells by promoting the detachment of hexokinase from the mitochondria.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various O-methylated flavonols against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 11 | AML Cells | 1 - 2 | [5] |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon) | 33 ± 1.25 µg/mL | [7] |

| 3′-O-methyltaxifolin | HCT-116 (Colon) | 36 ± 2.25 µg/mL | [7] |

| 7-O-methyltaxifolin | HCT-116 (Colon) | 34 ± 2.15 µg/mL | [7] |

| 3-O-methylquercetin | HCT-116 (Colon) | 34 ± 2.65 µg/mL | [7] |

| Kaempferol triacetate | Leishmania promastigotes | 14.93 ± 2.21 | [8] |

| 3-O-methyl quercetin | A549 (Lung) | 25 µg/mL | [9][10] |

| 3-O-methyl quercetin | HepG2 (Liver) | 30 µg/mL | [9] |

| Kaempferol | A549 (Lung) | 37.5 µg/mL | [9][10] |

| Kaempferol | HepG2 (Liver) | 40 µg/mL | [9] |

| Kaempferol | HepG2 (Liver) | 24h: 176.2, 48h: 112.5, 72h: 89.7 µM | [11] |

| Kaempferol-3-O-rutinoside | DPPH Scavenging | 83.57 ± 1.28 µg/mL | [12] |

Anti-inflammatory Activities

O-methylated flavonols exert potent anti-inflammatory effects by targeting key signaling pathways and mediators of inflammation.

Mechanisms of Action

A primary mechanism of the anti-inflammatory action of O-methylated flavonols is the inhibition of the NF-κB signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] Isorhamnetin, for instance, has been shown to block NF-κB activation, leading to the downregulation of inflammatory proteins such as TNF-α, COX-2, and various interleukins.[13]

Furthermore, O-methylated flavonols can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also involved in the inflammatory response.[6] Kaempferol, a related flavonol, has been shown to suppress MAPK and NF-κB signaling pathways.[6]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Effect | Concentration | Reference |

| Isorhamnetin | Carrageenan-induced paw edema in rats | Significant reduction in swelling | Not specified | [13] |

| 3-O-methyl quercetin | H2O2-induced LDH release in lung cells | 56.1% decrease | 10 µg/mL | [9] |

| Kaempferol | H2O2-induced LDH release in lung cells | 52.3% decrease | 10 µg/mL | [9] |

| 3-O-methyl quercetin | H2O2-induced LDH release in liver cells | 60.3% decrease | 10 µg/mL | [9] |

| Kaempferol | H2O2-induced LDH release in liver cells | 58.6% decrease | 10 µg/mL | [9] |

Antiviral Activities

O-methylated flavonols have demonstrated promising activity against a range of viruses, with their mechanism of action often linked to the presence and position of the methyl group.

Mechanisms of Action

Isorhamnetin, a 3'-O-methylated derivative of quercetin, has shown potent antiviral effects against the influenza virus.[4][15] The methyl group on the B ring is believed to be a key contributor to its enhanced antiviral potency compared to its non-methylated counterparts, quercetin and kaempferol.[4][15] Isorhamnetin treatment has been shown to reduce virus-induced reactive oxygen species (ROS) generation and block cytoplasmic lysosome acidification.[4][15] In vivo studies in mice demonstrated that oral administration of isorhamnetin significantly decreased lung virus titer and increased survival rates.[4][15]

Other methylated flavonoids have also shown antiviral potential. For example, 3,7-Di-O-methyl-kaempferol (kumatakenin) and 3,7,3′,4′-Tetra-O-methyl-quercetin (retusin) inhibited the replication of SARS-CoV-2.[16]

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | EC50 Value (µM) | Reference |

| 7-O-methyl-myricetin | SARS-CoV-2 3CLpro | - | IC50: 0.30 ± 0.00 | [16] |

| Myricetin-7-yl diphenyl phosphate | SARS-CoV-2 replication | - | 3.15 ± 0.84 | [16] |

| Kumatakenin | SARS-CoV-2 | Vero | 10 ± 0.7 | [16] |

| Kumatakenin | SARS-CoV-2 | Calu-3 | 0.3 ± 0.02 | [16] |

| Retusin | SARS-CoV-2 | Vero | 0.4 ± 0.05 | [16] |

| Retusin | SARS-CoV-2 | Calu-3 | 0.6 ± 0.06 | [16] |

Neuroprotective Effects

Emerging evidence suggests that O-methylated flavonols can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanisms of Action

The neuroprotective actions of flavonoids are multifaceted, involving the modulation of neuronal signaling pathways and the inhibition of neuroinflammation.[17] The flavanols epicatechin and its O-methylated derivative, 3′-O-methyl-epicatechin, protect neurons from oxidative damage by suppressing the JNK signaling pathway.[17]

O-methylated flavonoids have also been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes. Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[18] A study on a series of O-methylated flavonoids identified compounds with selective inhibitory activity against both MAO-A and MAO-B.[19] For example, 3,4′-di-O-methylkaempferol was a highly potent and selective inhibitor of human MAO-A.[19]

Quantitative Data: MAO Inhibition

| Compound | Enzyme | IC50 Value (µM) | Reference |

| 3,4′-di-O-methylkaempferol | MAO-A | 0.033 ± 0.042 | [19] |

| 3,4′-di-O-methylkaempferol | MAO-B | 9.667 ± 2.309 | [19] |

Key Signaling Pathways Modulated by O-Methylated Flavonols

The biological activities of O-methylated flavonols are underpinned by their interaction with complex intracellular signaling networks. The following diagrams illustrate the core pathways influenced by these compounds.

Caption: PI3K/Akt Signaling Pathway and its inhibition by O-methylated flavonols.

Caption: MAPK/ERK Signaling Pathway and its modulation by O-methylated flavonols.

Caption: NF-κB Signaling Pathway and its inhibition by O-methylated flavonols.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of O-methylated flavonols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the O-methylated flavonol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20][21]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, NF-κB) overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: A streamlined workflow of the Western Blotting protocol.

Conclusion and Future Directions

O-methylated flavonols represent a promising and versatile class of natural compounds with significant therapeutic potential across a range of diseases. Their enhanced bioavailability and metabolic stability compared to their parent compounds make them attractive candidates for drug development. The evidence presented in this guide highlights their potent anticancer, anti-inflammatory, antiviral, and neuroprotective activities, which are mediated through the modulation of critical cellular signaling pathways.

Future research should focus on several key areas. Comprehensive in vivo studies are necessary to validate the efficacy and safety of promising O-methylated flavonols. Further elucidation of their structure-activity relationships will guide the synthesis of novel derivatives with improved potency and selectivity. Additionally, exploring their potential as adjuvants in combination therapies could open new avenues for treating complex diseases. The continued investigation of these remarkable compounds holds great promise for the development of novel and effective therapeutic agents.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. O-methylated flavonoid - Wikipedia [en.wikipedia.org]

- 4. Antiviral Effect of Methylated Flavonol Isorhamnetin against Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-methylated flavonol as a multi-kinase inhibitor of leukemogenic kinases exhibits a potential treatment for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sb(V) Kaempferol and Quercetin Derivative Complexes: Synthesis, Characterization and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of 3-O-methyl quercetin and kaempferol from Semecarpus anacardium against H2O2 induced cytotoxicity in lung and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral effect of methylated flavonol isorhamnetin against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Selective Interactions of O-Methylated Flavonoid Natural Products with Human Monoamine Oxidase-A and -B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. bosterbio.com [bosterbio.com]

Chrysosplenetin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Plant Metabolite Chrysosplenetin, Covering its Biosynthesis, Pharmacological Activities, and Methodologies for its Study.

Introduction

This compound is a polymethoxylated O-methylated flavonol, a class of flavonoids found in a variety of medicinal plants. It has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. The guide details its biosynthesis, physiological roles, and multifaceted pharmacological effects, including its anti-cancer, anti-inflammatory, neuroprotective, and bone-protective properties. Furthermore, it presents detailed experimental protocols for its extraction, isolation, and quantification, alongside a compilation of quantitative data from various studies to facilitate comparative analysis.

Biosynthesis and Physiological Role in Plants

This compound is a secondary metabolite found in various plant species, including Artemisia annua L., Dracocephalum heterophyllum Benth., Chamomilla recutita, and Laggera pterodonta.[1] As a flavonoid, its biosynthesis follows the general phenylpropanoid pathway.

1.1. Proposed Biosynthetic Pathway

The biosynthesis of this compound begins with the conversion of phenylalanine to 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of a chalcone scaffold by chalcone synthase. Through a series of enzymatic reactions involving isomerases, hydroxylases, and reductases, a flavonol backbone, such as quercetin, is formed. The final steps in the biosynthesis of this compound involve specific O-methylation reactions catalyzed by S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs). These enzymes transfer methyl groups to specific hydroxyl positions on the flavonol core to yield the polymethoxylated structure of this compound.[2][3][4][5] While the complete enzymatic cascade for this compound is not fully elucidated in all producer organisms, studies on related polymethoxylated flavonols in plants like Chrysosplenium americanum have identified specific OMTs responsible for sequential methylation steps.[2]

1.2. Physiological Role in Plants

In plants, flavonoids like this compound play crucial roles in various physiological processes. They are involved in defense mechanisms against herbivores and pathogens, protection from UV radiation, and as signaling molecules in plant-microbe interactions. The methoxylation of flavonoids can enhance their lipophilicity, potentially increasing their stability and antimicrobial activity.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

2.1. Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

-

Prostate Cancer: this compound B (CspB) has been shown to inhibit the proliferation of prostate cancer cells (PC3, DU145, and LNCaP) in a dose-dependent manner.[6][7] Mechanistic studies revealed that CspB induces G1 phase cell cycle arrest by upregulating the expression of cell cycle inhibitors such as p21 and p27, and downregulating key cell cycle regulators like CDK6 and E2F1.[7]

-

Other Cancers: Studies have also reported the cytotoxic effects of this compound and related polymethoxylated flavonoids on breast cancer (MDA-MB-231, MCF-7, T47D), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines.[5]

Table 1: In Vitro Anti-Cancer Activity of this compound and Related Flavonoids (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound B | PC3 | Prostate Cancer | 32.4 (24h) | [6] |

| This compound B | DU145 | Prostate Cancer | Not specified | [6] |

| This compound B | LNCaP | Prostate Cancer | Not specified | [6] |

| Chrysosplenol d | MDA-MB-231 | Breast Cancer | 11.6 (48h) | [5] |

| Casticin | MDA-MB-231 | Breast Cancer | 19.5 (48h) | [5] |

| Chrysosplenol d | A549 | Lung Cancer | More sensitive than PC-3 | [5] |

| Casticin | A549 | Lung Cancer | More sensitive than PC-3 | [5] |

| Chrysosplenol d | MIA PaCa-2 | Pancreatic Cancer | 36 (48h) | [5] |

| Casticin | MIA PaCa-2 | Pancreatic Cancer | 0.7 (48h) | [5] |

| Chrysosplenol d | PC-3 | Prostate Cancer | Relatively resistant | [5] |

2.2. Bone Protection and Anti-Osteoporotic Effects

This compound has shown potential in the treatment of bone loss by promoting osteoblast differentiation and inhibiting osteoclastogenesis. It has been found to enhance osteoblast viability and differentiation through the Wnt/β-catenin signaling pathway. Additionally, this compound inhibits osteoclastogenesis by interfering with RANKL-induced NF-κB and NFATc1 signaling pathways.

References

- 1. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of polymethylated flavonols in Chrysosplenium americanum. III. Purification and kinetic analysis of S-adenosyl-L-methionine:3-methylquercetin 7-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases [mdpi.com]

- 6. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Chrysosplenetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxylated flavonoid found in plants such as Artemisia annua L. and Chamomilla recutita, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interactions with critical cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, including anti-cancer, anti-inflammatory, and anti-malarial properties, as well as a role in bone metabolism.[1][2] The following tables summarize the key quantitative data associated with these activities.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Citation |

| PC3 | Prostate Cancer (androgen-independent) | CCK-8 | IC50 (24h) | 64.69 | [1][3] |

| DU145 | Prostate Cancer (androgen-independent) | CCK-8 | IC50 (24h) | 73.45 | [1][3] |

| LNCaP | Prostate Cancer (androgen-dependent) | CCK-8 | IC50 (24h) | 103.43 | [1][3] |

| HeLa | Cervical Cancer | Not Specified | Apoptosis | Dose-dependent increase | [1] |

| A549 | Lung Cancer | Not Specified | Apoptosis | Dose-dependent increase | [1] |

| MDA-MB-231 | Breast Cancer | Not Specified | Proliferation | Selective inhibition | [1] |

| MCF-7 | Breast Cancer | Not Specified | Proliferation | Selective inhibition | [1] |

| T47D | Breast Cancer | Not Specified | Proliferation | Selective inhibition | [1] |

Table 2: Inhibition of Cytochrome P450 (CYP450) Enzymes by this compound in Rat Liver Microsomes

| Enzyme | Parameter | Value (µM) | Inhibition Type | Citation |

| CYP1A2 | IC50 | 4.61 | Noncompetitive | [4][5] |

| CYP2C19 | IC50 | 6.23 | Not Determined | [4][5] |

| CYP2E1 | IC50 | 28.17 | Not Determined | [4][5] |

| CYP3A | IC50 | 3.38 | Uncompetitive | [4][5] |

| CYP2A6 | IC50 | No impact | Not Applicable | [4] |

| CYP2D6 | IC50 | No impact | Not Applicable | [4] |

Note: While Ki values were reported to be calculated in the cited study, the specific values were not available in the reviewed literature.[4][5][6]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | t1/2 (min) | Cmax (µg/L) | AUC0-t (µg/L*h) | CLz (L/h/kg) | Citation |

| Intravenous | Low | 17.01 ± 8.06 | Not Reported | Not Reported | Not Reported | [7] |

| Intravenous | Medium | 24.62 ± 4.59 | Not Reported | Not Reported | Not Reported | [7] |

| Intravenous | High | 28.46 ± 4.63 | Not Reported | Not Reported | Not Reported | [7] |

| Oral (with Artemisinin 1:2) | Not Specified | Increased | Increased | Increased | Declined | [4][5] |

Note: this compound exhibits poor oral absorption with a double or multimodal peak phenomenon observed after oral administration.[7]

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to promote osteoblastogenesis by activating the Wnt/β-catenin pathway.[6][8] This involves a decrease in the phosphorylation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of osteoblast-specific genes.[6][8]

NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory effects, which are, in part, mediated through the inhibition of the NF-κB signaling pathway. It is suggested to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The anti-cancer and anti-inflammatory activities of this compound are also linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been suggested to affect the phosphorylation status of key kinases in this pathway, including ERK, JNK, and p38, although the precise upstream and downstream targets require further elucidation.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in the literature on this compound.

In Vitro Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Prostate cancer cells (PC3, DU145, LNCaP) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[3]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 20, 40, 60, 80, 100, and 120 µM) for different durations (e.g., 12, 24, and 48 hours). A control group is treated with an equal volume of serum-containing medium.[3]

-

Incubation with CCK-8: After the treatment period, the medium is removed, and 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well. The plate is then incubated for 30 minutes.[3]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to analyze the effect of this compound on the expression of specific target genes.

-

RNA Extraction: Total RNA is extracted from cells treated with this compound using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

In Vivo Anti-Inflammatory Animal Model

The anti-inflammatory effects of this compound can be evaluated in vivo using models such as croton oil-induced ear edema in mice.

-

Induction of Inflammation: Topical inflammation is induced on the ears of ICR mice by applying croton oil.

-

Treatment: The mice are then treated topically with this compound at various doses.

-

Assessment: The degree of ear edema is assessed by measuring the thickness and/or weight of the ear punch biopsies. Histological changes in the ear tissue are also examined.

-

Comparison: The effects of this compound are compared to a control group and a group treated with a standard anti-inflammatory drug (e.g., indomethacin).

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways, such as Wnt/β-catenin, NF-κB, and MAPK, underlies its potent anti-cancer, anti-inflammatory, and bone-protective effects. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within these signaling cascades, conducting comprehensive pharmacokinetic and toxicology studies, and evaluating its efficacy in more advanced preclinical models to pave the way for potential clinical applications.

References

- 1. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound B suppresses the growth of human prostate cancer cells by inducing G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Chrysosplenetin: A Technical Guide to its Antiviral and Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysosplenetin, a polymethoxyflavonoid found in plants such as Artemisia annua L., has emerged as a molecule of significant interest in the fields of virology and parasitology.[1] This technical guide provides a comprehensive overview of the antiviral and antimalarial properties of this compound, with a focus on its quantitative efficacy, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Antiviral Properties of this compound

This compound has demonstrated potent antiviral activity, particularly against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[2][3]

Quantitative Antiviral Data

The in vitro efficacy of this compound against EV71 has been quantified through various assays, with key data summarized in the table below.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | Enterovirus 71 (EV71) | Vero (African green monkey kidney) | ~0.20 µM | [3] |

| IC50 | Enterovirus 71 (EV71) | RD (human rhabdomyosarcoma) | ~0.20 µM | [3] |

| Selectivity Index (SI) | Enterovirus 71 (EV71) | Vero | 107.5 | [3] |

| Selectivity Index (SI) | Enterovirus 71 (EV71) | RD | 69.5 | [3] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound.

Mechanism of Antiviral Action

Studies suggest that this compound's primary antiviral mechanism against EV71 is the inhibition of viral RNA replication.[3] A time-of-addition assay revealed that the compound was most effective when introduced within 4 hours post-infection, inhibiting progeny virus production and RNA replication by nearly 100%.[3] Importantly, the mechanism does not involve direct inactivation of the virus or blockage of its entry into the host cell.[3]

Experimental Protocols

The antiviral properties of this compound were determined using the following key experimental methodologies:

-

Cytopathic Effect (CPE) Inhibition Assays: These assays visually assess the ability of a compound to prevent virus-induced damage to cultured cells.

-

Plaque Reduction Assay: This method quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the test compound to determine the IC50.

-

Virus Yield Inhibition Assay: This assay measures the amount of infectious virus produced by infected cells treated with the compound, providing another measure of antiviral efficacy.

-

Time-of-Addition Assay: This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound by adding it at different time points relative to infection.

Antimalarial Properties of this compound

While this compound itself does not exhibit direct potent antimalarial activity, it plays a crucial role as a sensitizing agent, particularly in overcoming artemisinin resistance in Plasmodium species.[4][5] Its primary function is to enhance the efficacy of artemisinin.

Quantitative Antimalarial and Related Data

This compound's impact is primarily observed through its synergistic effects with artemisinin and its influence on drug-metabolizing enzymes.

| Parameter | Target | Value | Significance | Reference |

| IC50 | CYP1A2 | 4.61 µM | Inhibition of drug metabolism | [6][7] |

| IC50 | CYP2C19 | 6.23 µM | Inhibition of drug metabolism | [6][7] |

| IC50 | CYP3A | 3.38 µM | Inhibition of drug metabolism (key for artemisinin) | [6][7] |

| IC50 | CYP2E1 | 28.17 µM | Weaker inhibition of drug metabolism | [6][7] |

| Antimalarial Efficacy | P. berghei | No direct efficacy | Acts as a synergist with artemisinin | [6][7] |

IC50 values here refer to the concentration of this compound required to inhibit 50% of the activity of the specified Cytochrome P450 enzyme.

Mechanism of Antimalarial Action and Sensitization

The antimalarial sensitizing effect of this compound is multi-faceted, involving the modulation of several host signaling pathways and processes that contribute to artemisinin resistance.

-

Inhibition of P-glycoprotein (P-gp): this compound reverses the artemisinin-induced upregulation of P-gp, an efflux pump that can reduce the intracellular concentration of antimalarial drugs.[5][8][9]

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: This pathway is potentially involved in the mechanism by which this compound inhibits P-gp expression.[4][10]

-

PXR/CAR Signaling: this compound shows a versatile regulation of the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), which are involved in drug metabolism and transport.[4][10]

-

PI3K/AKT-mTOR Pathway: this compound can reverse artemisinin-induced changes in this pathway, an effect that is dependent on P-gp functionality.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in the antagonistic regulation between artemisinin alone and in combination with this compound, in a P-gp-independent manner.[5]

-

-

Regulation of Heme Metabolism: this compound helps to restore homeostasis in the heme-ROS/GSH axis, which can be disrupted in artemisinin-resistant parasites.[5]

-

Restoration of Amino Acid Metabolism: It has been shown to down-regulate elevated levels of certain amino acids associated with artemisinin resistance.[11]

Experimental Protocols

The complex antimalarial sensitizing effects of this compound have been investigated using a range of in vivo and in vitro techniques:

-

In Vivo Antimalarial Efficacy Studies: Using mouse models infected with Plasmodium berghei (including artemisinin-resistant strains), researchers assess parasitemia levels and survival rates following treatment with artemisinin alone or in combination with this compound.[4][5] Parasitemia is typically determined by the Giemsa staining method.[6]

-

Pharmacokinetic Studies: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to analyze the plasma concentrations of artemisinin in the presence and absence of this compound to determine its effect on bioavailability and clearance.[6]

-

In Vitro CYP450 Inhibition Assays: The inhibitory effect of this compound on various cytochrome P450 enzymes is evaluated using rat liver microsomes and specific enzyme probes.[6][7]

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is employed to measure the mRNA expression levels of genes encoding drug transporters (e.g., P-gp) and proteins involved in key signaling pathways in response to treatment.[5]

-

Western Blot Analysis: This technique is used to quantify the protein expression levels of key signaling molecules and transporters.[12]

-

Metabolomics Studies: LC-MS/MS targeted metabolomics can be used to quantify key metabolites, such as amino acids, to understand the metabolic impact of this compound.[11]

Conclusion

This compound is a promising natural compound with distinct and potent biological activities. Its direct antiviral effects against EV71, mediated by the inhibition of viral RNA replication, highlight its potential as a lead compound for the development of new antiviral drugs. Furthermore, its multifaceted role in sensitizing resistant malaria parasites to artemisinin by modulating host P-glycoprotein and multiple signaling pathways presents a novel strategy to combat drug resistance in malaria. This technical guide provides a foundational understanding for further research and development of this compound as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal plants: Treasure for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of enterovirus 71 replication by this compound and penduletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. malariaworld.org [malariaworld.org]

- 6. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. malariaworld.org [malariaworld.org]

- 12. This compound inhibits artemisinin efflux in P-gp-over-expressing Caco-2 cells and reverses P-gp/MDR1 mRNA up-regulated expression induced by artemisinin in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

Chrysosplenetin: A Dual-Action Flavonol for the Inhibition of Pathological Bone Loss

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chrysosplenetin, an O-methylated flavonol found in plants such as Chamomilla recutita and Laggera pterodonta, is emerging as a significant therapeutic candidate for metabolic bone diseases like osteoporosis.[1][2] Pathological bone loss is primarily driven by an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts.[3] Current research demonstrates that this compound possesses a dual-action mechanism: it simultaneously promotes the differentiation and activity of bone-forming osteoblasts while inhibiting the formation of bone-resorbing osteoclasts.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative data supporting this compound's role in preventing bone loss, tailored for an audience in biomedical research and drug development.

Core Mechanism of Action: A Dual Approach to Bone Homeostasis

This compound modulates two critical signaling pathways that govern bone cell function: the Wnt/β-catenin pathway in osteoblasts and the RANKL-induced signaling cascade in osteoclasts.

Potentiation of Osteoblastogenesis via Wnt/β-catenin Signaling

This compound actively promotes the formation of new bone by enhancing the proliferation and differentiation of human-derived bone marrow stromal cells (hBMSCs) into mature osteoblasts.[1] The core of this mechanism is the activation of the canonical Wnt/β-catenin signaling pathway, a crucial regulator of osteogenesis.[2][5]

Mechanism:

-

Wnt Pathway Activation: this compound treatment enhances the expression of target genes within the Wnt/β-catenin pathway.[1]

-

β-catenin Stabilization: It decreases the phosphorylation of β-catenin, preventing its degradation.[1][2]

-

Nuclear Translocation: This leads to the accumulation and subsequent nuclear translocation of β-catenin.[1]

-

Gene Transcription: In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of key osteoblast-specific marker genes responsible for bone formation.[1]

Studies have confirmed that the osteogenic effects of this compound can be blocked by Wnt inhibitors like Dickkopf-related protein 1 (DKK1), validating the pathway's central role.[1][2]

Inhibition of Osteoclastogenesis via RANKL/NF-κB/MAPK Blockade

Complementing its bone-building activity, this compound effectively prevents bone resorption by inhibiting the differentiation of osteoclasts from their monocytic precursors.[4][6] This is achieved by interfering with the signaling cascade initiated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), the primary cytokine responsible for osteoclastogenesis.[4][7]

Mechanism:

-

RANKL Pathway Interference: this compound targets and disrupts the downstream signaling mediated by the binding of RANKL to its receptor, RANK.[4][6][8]

-

NF-κB and MAPK Inhibition: It suppresses the activation of key signaling pathways, including Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][6]

-

NFATc1 Downregulation: The inhibition of these upstream signals prevents the activation and nuclear translocation of Nuclear Factor of Activated T-cells 1 (NFATc1), the master transcription factor for osteoclast differentiation.[4][6] This leads to a significant reduction in the expression of osteoclast-specific genes.[9]

References

- 1. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes osteoblastogenesis of bone marrow stromal cells via Wnt/β-catenin pathway and enhances osteogenesis in estrogen deficiency-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteoprotective effects of flavonoids: Evidence from in vivo and in vitro studies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects and Mechanisms of this compound in Targeting RANKL-Induced NF-κB Signaling and NFATc1 Activation to Protect Bone Density in Osteolytic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects and Mechanisms of this compound in Targeting RANKL‐Induced NF‐κB Signaling and NFATc1 Activation to Protect Bone Density in Osteolytic Diseases (2024) | Guoju Hong [scispace.com]

- 7. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gamabufotalin Inhibits Osteoclastgenesis and Counteracts Estrogen-Deficient Bone Loss in Mice by Suppressing RANKL-Induced NF-κB and ERK/MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Chrysosplenetin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Chrysosplenetin, a polymethoxylated flavonol with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, regulatory aspects, and experimental protocols relevant to the synthesis of this valuable plant secondary metabolite.

Introduction

This compound (3,6,7,3'-tetra-O-methylquercetagetin) is a bioactive O-methylated flavonol found in various plant species, including those of the Chrysosplenium genus.[1] Its structure is characterized by a quercetagetin backbone with methyl groups at the 3, 6, 7, and 3' positions.[2] The biological activities of this compound are a subject of ongoing research, with studies indicating its potential as an inhibitor of drug-metabolism enzymes, which could have implications for drug-drug interactions and improving the efficacy of other pharmaceuticals.[3] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems in microorganisms.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid precursor, naringenin. From naringenin, a series of hydroxylation and methylation reactions, catalyzed by specific enzymes, lead to the final product. The proposed pathway can be divided into two main stages: the formation of the quercetagetin backbone and its subsequent multi-regioselective methylation.

Formation of the Quercetagetin Backbone

The synthesis of quercetagetin from naringenin involves several key enzymatic steps common to flavonol biosynthesis, with the addition of a critical hydroxylation at the 6-position of the A-ring.

The initial steps, shared with many flavonoids, are:

-

Naringenin is converted to dihydrokaempferol by Flavanone 3-hydroxylase (F3H) .

-

Dihydrokaempferol is then hydroxylated at the 3'-position by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin .

-

Dihydroquercetin is oxidized by Flavonol synthase (FLS) to produce quercetin .

The key step differentiating quercetagetin synthesis is the hydroxylation at the 6-position of the A-ring of a flavonol intermediate. Evidence suggests that this is catalyzed by Flavonol 6-hydroxylase (F6H) , a 2-oxoglutarate-dependent dioxygenase. While the exact substrate for F6H in the this compound pathway is not definitively established, it is proposed to act on a flavonol intermediate like quercetin to produce quercetagetin (3,5,6,7,3',4'-hexahydroxyflavone).[4]

Regioselective Methylation of Quercetagetin

This compound is the 3,6,7,3'-tetramethyl ether of quercetagetin. This indicates a series of four highly specific O-methylation reactions. Studies on Chrysosplenium americanum have identified several distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) with specificities for different hydroxyl groups on the flavonol skeleton.[5][6] While the exact sequence of these methylations in vivo is not fully elucidated, a plausible pathway involves the sequential action of these OMTs.

The proposed methylation steps are:

-

Quercetagetin is methylated at the 3-position by a flavonol 3-O-methyltransferase .[5]

-

The resulting intermediate is then methylated at the 6-position by a methylquercetagetin 6-O-methyltransferase .[6]

-

A subsequent methylation at the 7-position is catalyzed by a flavonol 7-O-methyltransferase .

-

The final methylation at the 3'-position is carried out by a flavonol 3'-O-methyltransferase .[7]

The order of these methylation steps may vary, and some OMTs may act on multiple intermediates.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from Naringenin to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H18O8 | CID 5281608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of this compound on the pharmacokinetics and anti-malarial efficacy of artemisinin against Plasmodium berghei as well as in vitro CYP450 enzymatic activities in rat liver microsome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 5. Quercetin 3-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Methylquercetagetin 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Chrysosplenetin

Audience: Researchers, scientists, and drug development professionals.

Introduction Chrysosplenetin is an O-methylated flavonol, a type of flavonoid found in various medicinal plants, including Artemisia annua L., Chamomilla recutita, and Laggera pterodonta.[1] This bioactive compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antibacterial effects.[1][2] Furthermore, studies have highlighted its potential in promoting bone health by enhancing osteoblast differentiation and inhibiting osteoclastogenesis, making it a promising candidate for treating conditions like postmenopausal osteoporosis.[1] this compound has also been investigated for its ability to reverse multidrug resistance in cancer therapy and enhance the efficacy of antimalarial drugs.[3][4][5]

This application note provides detailed protocols for the extraction and purification of this compound from plant sources, offering a guide for researchers aiming to isolate this compound for further study and drug development.

Extraction Methodologies

The initial step in isolating this compound involves extracting it from the raw plant matrix. The choice of extraction method is critical for maximizing yield and efficiency. Both conventional and modern techniques can be employed, each with distinct advantages.

Comparison of Extraction Techniques Modern techniques like Ultrasound-Assisted Extraction (UAE) are often preferred for their speed and reduced solvent consumption compared to traditional methods like maceration.[6][7]

| Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period (e.g., 3-5 days).[7][8] | Simple, low-cost equipment. | Time-consuming, large solvent volume, potentially lower yield. | Ethanol, Methanol, Acetone.[8][9] |

| Soxhlet Extraction | Continuous extraction with a hot solvent refluxing through the plant material.[8] | More efficient than maceration, exhaustive extraction. | Requires heating (risk of thermolabile compound degradation), time-consuming. | Ethanol, Methanol, Hexane. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[7][10] | Fast, high efficiency, reduced solvent and energy consumption.[6] | Equipment cost, potential for localized heating. | Aqueous Ethanol, Methanol.[6][11] |

Experimental Protocol 1: Maceration with Liquid-Liquid Partitioning